molecular formula C17H19ClN4O3 B2863719 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide CAS No. 1105225-66-8

2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide

Cat. No. B2863719
CAS RN: 1105225-66-8
M. Wt: 362.81
InChI Key: KASOVYSVYOBHJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a carbonyl group, and a hydrazinecarboxamide group. It also contains a chlorobenzyl group, which suggests that it might have some interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chlorobenzyl group, and the formation of the hydrazinecarboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the chlorobenzyl group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could potentially participate in electrophilic substitution reactions . The carbonyl group could be involved in nucleophilic addition reactions, and the hydrazinecarboxamide group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several functional groups. For example, it might have a relatively high boiling point due to the presence of the pyridine ring and the carbonyl group .

Scientific Research Applications

Utility in Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a crucial area of research in medicinal chemistry, given their prevalence in bioactive molecules. Research by Fadda et al. (2012) showcases the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds are characterized by their diverse potential applications, including antibacterial and anticancer activities. The process involves the reaction of nitrile derivatives with various reagents to afford compounds with significant pharmacological interest (Fadda, A., Etman, H., El-Seidy, M. Y., & Elattar, K., 2012).

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

Abdalha et al. (2011) explored the synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. This research highlights the efficiency and environmental friendliness of using microwave irradiation for synthesizing complex organic compounds, potentially leading to novel therapeutic agents (Abdalha, A. A., Abou El-Regal, M. K., El-Kassaby, M. A., & Ali, A., 2011).

Anticancer and Antibacterial Evaluation

The synthesis and evaluation of 2-chloro-3-hetarylquinolines by Bondock and Gieman (2015) demonstrate the potential of heterocyclic compounds in developing new antibacterial and anticancer agents. Their research emphasizes the importance of synthesizing new compounds and testing their biological activities to discover new therapeutic options (Bondock, S., & Gieman, H., 2015).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be toxic or hazardous in other ways .

Future Directions

Given the complexity of this compound and the potential for interesting chemical and biological properties, it could be a worthwhile subject for future research. Studies could focus on its synthesis, its reactivity, its potential biological activity, and its physical and chemical properties .

properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-11(2)19-17(25)21-20-15(23)14-7-4-8-22(16(14)24)10-12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,20,23)(H2,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASOVYSVYOBHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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